N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea

TRPV1 antagonist Pain Structure-Activity Relationship

N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea (CAS 921611-95-2) is a chiral thiourea derivative with the molecular formula C16H19N3S and a monoisotopic mass of 285.13 Da. It belongs to a class of 2-substituted-pyrrolidinethiourea compounds investigated as vanilloid receptor (TRPV1) antagonists, where the thiourea group serves as a key pharmacophoric linker between the naphthalen-1-yl hydrophobic moiety and the (S)-pyrrolidin-2-ylmethyl group.

Molecular Formula C16H19N3S
Molecular Weight 285.4 g/mol
CAS No. 921611-95-2
Cat. No. B12631862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea
CAS921611-95-2
Molecular FormulaC16H19N3S
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESC1CC(NC1)CNC(=S)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H19N3S/c20-16(18-11-13-7-4-10-17-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13,17H,4,7,10-11H2,(H2,18,19,20)/t13-/m0/s1
InChIKeyBMAJFBIILYGDTB-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea (CAS 921611-95-2): Chemical Identity and Procurement Baseline


N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea (CAS 921611-95-2) is a chiral thiourea derivative with the molecular formula C16H19N3S and a monoisotopic mass of 285.13 Da . It belongs to a class of 2-substituted-pyrrolidinethiourea compounds investigated as vanilloid receptor (TRPV1) antagonists, where the thiourea group serves as a key pharmacophoric linker between the naphthalen-1-yl hydrophobic moiety and the (S)-pyrrolidin-2-ylmethyl group [1].

Why Generic Substitution is Inadequate for N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea (CAS 921611-95-2)


Substitution with other in-class thiourea derivatives such as capsazepine or non-chiral 1,3-diarylalkyl thioureas fails because the specific combination of the (S)-pyrrolidine stereochemistry and the naphthalen-1-yl hydrophobic region defines TRPV1 binding affinity and functional selectivity [1]. The 2-substituted pyrrolidine ring, derived from a constrained capsazepine scaffold, was explicitly designed to extend the carbon linker and improve antagonist potency, with a 18-fold difference in IC50 observed between structurally related analogs 4a (IC50 = 55 µM) and 4b (IC50 = 3 µM) in a Ca2+-influx assay, demonstrating that minor structural changes in the pyrrolidine region produce large functional consequences [1].

Quantitative Differentiation Evidence for N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea (CAS 921611-95-2)


Chiral Pyrrolidine Scaffold Versus Non-Chiral Analogs in TRPV1 Antagonism

The (S)-pyrrolidin-2-ylmethyl substituent in the target compound provides a defined stereochemistry that is not present in achiral 1,3-diarylalkyl thiourea TRPV1 antagonists. In the 2-substituted-pyrrolidinethiourea series, the two-carbon extended derivative bearing the pyrrolidine ring (analog 4b) achieved an IC50 of 3 µM against the vanilloid receptor in a 45Ca2+-influx assay, an 18-fold improvement over the 55 µM IC50 of its constrained analog 4a [1]. The target compound's (S)-configuration further constrains conformational flexibility relative to racemic mixtures, which is critical for reproducible pharmacological outcomes.

TRPV1 antagonist Pain Structure-Activity Relationship

Naphthalen-1-yl Hydrophobic Region Versus Phenyl and Benzyl Thiourea Analogs

The naphthalen-1-yl substituent of the target compound offers a larger hydrophobic surface area compared to phenyl or substituted phenyl groups commonly found in other thiourea TRPV1 ligands. In naphthalene-thiourea conjugates, the naphthalene ring contributes to high inhibitory potency against alkaline phosphatase, with IC50 values as low as 0.365 µM for optimized derivatives, compared to the reference inhibitor KH2PO4 . While this evidence is from a different target, it supports the pharmacophoric advantage of the naphthalen-1-yl group within thiourea scaffolds over smaller aromatic systems. Capsazepine, the prototypical TRPV1 antagonist, contains a 4-chlorophenyl group in place of the naphthalen-1-yl moiety and a benzazepine core instead of the pyrrolidine ring [1].

Hydrophobic pharmacophore TRPV1 binding pocket Medicinal chemistry

Thiourea Linker Hydrogen-Bonding Capacity Relative to Amide-Based TRPV1 Antagonists

The thiourea group in the target compound (R1R2N-C(=S)-NH-) is a well-established bioisostere for the amide bond present in capsaicin. Structure-activity relationship (SAR) studies on capsaicin analogs demonstrated that the amide 'B-region' could be replaced by thiourea to retain or enhance TRPV1 antagonism [2]. In the pyrrolidinethiourea series, the thiourea linker contributed to antagonist activity with IC50 values of 3 µM for compound 4b [1]. The sulfur atom in thiourea increases the NH acidity (pKa ~14) compared to amides (pKa ~17), potentially strengthening hydrogen-bond donor interactions with the receptor.

Hydrogen bonding Bioisostere TRPV1 antagonist design

Chiral Purity Constraint Versus Racemic Pyrrolidine Thiourea Alternatives

The target compound is a defined (S)-enantiomer, whereas many commercially available pyrrolidine-thiourea building blocks are supplied as racemic mixtures. For TRPV1 antagonist research, stereochemistry is known to be critical; the specific 2-substituted-pyrrolidine series was designed based on the known stereochemical requirements of the vanilloid binding pocket [1]. The absence of the (R)-enantiomer in the target compound eliminates confounding biological activity from the less active or inactive antipode.

Chiral separation Enantiomeric excess Biological activity

Recommended Research Application Scenarios for N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea (CAS 921611-95-2)


TRPV1 Antagonist Structure-Activity Relationship (SAR) Probe

Use the target compound as a chiral SAR probe to investigate the contribution of the (S)-pyrrolidine stereochemistry and naphthalen-1-yl hydrophobic group to TRPV1 binding affinity relative to racemic pyrrolidine thioureas or phenyl-substituted analogs. The compound's well-defined structure supports reproducible Ca2+-influx assays, as established for the 2-substituted-pyrrolidinethiourea class [1].

Comparative Pharmacophore Modeling for Vanilloid Receptor Ligands

Employ the compound in molecular docking and 3D-QSAR studies to map the hydrophobic pocket interactions of the naphthalen-1-yl group, using capsazepine and other 1,3-diarylalkyl thioureas as reference ligands. The naphthalene-thiourea scaffold has demonstrated high inhibitory potency (IC50 ~0.365 µM) on related enzyme targets, supporting its utility as a pharmacophoric template .

Synthetic Intermediate for Diversified Thiourea Libraries

Utilize the compound as a key intermediate for the parallel synthesis of thiourea-based compound libraries, exploiting the reactive thiourea NH and the (S)-pyrrolidine secondary amine for further functionalization. The structural similarity to compounds 4a and 4b (IC50 = 55 µM and 3 µM, respectively) indicates that modifications to the pyrrolidine tether can yield large potency shifts [1].

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